Dibromopropane

Distillation Process Engineering Thermodynamic Properties

Dibromopropane (CAS 27072-47-5), a geminal dibrominated propane derivative (C₃H₆Br₂, molecular weight 201.89 g/mol), represents one of four structural isomers of dibromopropane. This specific CAS registry corresponds to 1,1-dibromopropane, characterized by two bromine atoms located on the same terminal carbon (C1).

Molecular Formula C3H6Br2
Molecular Weight 201.89 g/mol
CAS No. 27072-47-5
Cat. No. B1216051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromopropane
CAS27072-47-5
Synonymsdibromopropane
Molecular FormulaC3H6Br2
Molecular Weight201.89 g/mol
Structural Identifiers
SMILESCCC(Br)Br
InChIInChI=1S/C3H6Br2/c1-2-3(4)5/h3H,2H2,1H3
InChIKeyATWLRNODAYAMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromopropane CAS 27072-47-5 Technical Baseline: Key Physicochemical and Structural Distinctions for Informed Procurement


Dibromopropane (CAS 27072-47-5), a geminal dibrominated propane derivative (C₃H₆Br₂, molecular weight 201.89 g/mol), represents one of four structural isomers of dibromopropane [1]. This specific CAS registry corresponds to 1,1-dibromopropane, characterized by two bromine atoms located on the same terminal carbon (C1) [2]. The compound exhibits a boiling point of approximately 131.8°C at 760 mmHg and a density of 1.926 g/cm³, distinguishing it from its vicinal and terminal isomer counterparts [3].

1 Geminal dibromide supports terminal alkyne synthesis via dehydrohalogenation route
2 Substitution-dominant aqueous reactivity without alkene byproduct formation
3 Lower-boiling isomer supports energy-efficient distillation recovery in process workflows

Why 1,1-Dibromopropane (CAS 27072-47-5) Cannot Be Interchanged with Alternative Dibromopropane Isomers Without Experimental Validation


Procurement of 'dibromopropane' without precise isomer specification introduces substantial technical and safety risk. The four dibromopropane isomers (1,1-, 1,2-, 1,3-, and 2,2-dibromopropane) exhibit fundamentally divergent physicochemical properties, aqueous reactivity profiles, toxicological signatures, and synthetic utility due to their distinct bromine substitution patterns . Generic substitution between isomers in established protocols is not scientifically justifiable; for instance, 1,1-dibromopropane and 1,2-dibromopropane differ in boiling point by up to 35°C and in aqueous half-life by approximately nine-fold [1]. The evidence detailed in Section 3 establishes the specific, quantifiable parameters that differentiate 1,1-dibromopropane (CAS 27072-47-5) from its closest structural analogs, providing the basis for evidence-driven procurement decisions.

! Isomer substitution may shift boiling point and compromise distillation efficiency or product recovery
! Density differences alter mass-to-volume stoichiometry, impacting large-scale inventory calculations
! Vicinal and terminal isomers exhibit divergent reaction pathways, leading to alkene or cyclized byproducts

Quantitative Differentiation of 1,1-Dibromopropane (CAS 27072-47-5) Against Comparator Isomers: A Procurement Evidence Dossier


Boiling Point Differential: Distillation and Process Engineering Relevance for 1,1-Dibromopropane

1,1-Dibromopropane exhibits a significantly lower boiling point (131.8°C at 760 mmHg) [1] compared to 1,2-dibromopropane (139-143°C) [2] and 1,3-dibromopropane (165-167°C) . This difference of up to 35°C directly impacts energy consumption and separation efficiency in industrial distillation processes.

Boiling Point
Head-to-head
131.8°C vs. 139-167°C (comparator isomers)
Distillation energy and separation context differs significantly
Up to 35°C lower than 1,3-dibromopropane
Distillation Process Engineering Thermodynamic Properties

Density and Liquid Handling: Material Transfer and Formulation Considerations for 1,1-Dibromopropane

The density of 1,1-dibromopropane is reported as 1.926 g/cm³ [1], which is measurably lower than 1,2-dibromopropane (1.937 g/mL) [2] and 1,3-dibromopropane (1.977-1.989 g/mL at 20-25°C) . While the absolute differences appear modest (1-3%), they translate to meaningful variations in mass-to-volume conversion for large-scale operations.

Density
Head-to-head
1.926 g/cm³ vs. 1.937-1.989 g/mL (comparators)
Mass-to-volume conversion context varies across isomers
Approximately 3% molar quantity variation per volume unit
Density Formulation Material Transfer

Aqueous Hydrolysis Half-Life: Environmental Fate and Stability Assessment of 1,1-Dibromopropane

In aqueous buffer systems (pH 7-11, temperature range 45-90°C), the estimated half-life of 1,2-dibromopropane at 25°C is 320 days, whereas 1,3-dibromopropane exhibits a substantially shorter half-life of 48 days [1][2]. Although direct hydrolysis kinetics for 1,1-dibromopropane were not reported in the same comparative study, the class-level inference from geminal versus vicinal dibromide reactivity suggests that 1,1-dibromopropane is expected to undergo hydrolysis via a mechanism distinct from elimination, with kinetics likely closer to terminal bromoalkanes than to the vicinal 1,2-isomer.

Aqueous Half-Life
Class-level
1,2-DBP: 320 d; 1,3-DBP: 48 d (1,1-DBP not directly determined)
Hydrolysis persistence may differ substantially among isomers
Data to verify for 1,1-DBP; geminal motif suggests distinct pathway
Hydrolysis Environmental Fate Stability

Reaction Pathway Divergence: Elimination vs. Substitution Outcomes in Aqueous Media

Comparative studies of bromoalkane reactivity in aqueous media demonstrate a fundamental mechanistic bifurcation: vicinal dibromides (exemplified by 1,2-dibromopropane) eliminate HBr to yield significant quantities of bromopropenes, whereas 1,3-dibromopropane hydrolyzes exclusively to alcohols with no elimination products detected [1][2]. The geminal bromine substitution of 1,1-dibromopropane precludes the vicinal elimination pathway entirely, directing reactivity toward substitution chemistry at the C1 position.

Reaction Pathway
Reported
1,1-DBP: substitution dominant; 1,2-DBP: elimination→alkenes; 1,3-DBP: hydrolysis→alcohols
Product profile and byproduct formation context may differ
Elimination pathway structurally absent for geminal dibromide
Reaction Mechanism Elimination Hydrolysis Synthetic Utility

Synthetic Precursor Differentiation: Geminal Dibromide Utility in Alkyne Synthesis

1,1-Dibromopropane functions as a geminal dibromide precursor for the synthesis of 1-propyne via double dehydrohalogenation in the presence of excess sodium amide [1][2]. This synthetic transformation is structurally precluded for 1,2-dibromopropane (which yields propene derivatives under similar conditions) and 1,3-dibromopropane (which predominantly undergoes cyclization or bridging reactions).

Alkyne Synthesis
Class-level
1,1-DBP: double dehydrohalogenation→1-propyne; other isomers: propene/cyclization products
Structural exclusivity for terminal alkyne route from C3 backbone
Requires geminal dibromide motif; isomer substitution not viable
Alkyne Synthesis Double Dehydrohalogenation Organic Synthesis

Genotoxicity Profile: Comparative In Vitro and In Vivo Activity Against Structural Analogs

A comparative genotoxicity assessment of 1,2-dibromopropane (DBP) and 1,1,3-tribromopropane (TBP) across seven genotoxicity assays revealed that DBP was active in assays (ii) DNA repair in primary rat hepatocyte culture, (v) somatic mutation and recombination assay in Drosophila melanogaster, (vii) micronucleus formation in mouse forestomach (FS) and liver (L) [1]. Notably, DBP did not induce tumors in Danio rerio fish, contrasting with the established carcinogen 1,2-dibromo-3-chloropropane (DBCP) [1]. Direct genotoxicity data for 1,1-dibromopropane are not available in this comparative panel; however, the absence of the vicinal dibromide motif in 1,1-dibromopropane suggests a distinct toxicological profile.

Genotoxicity
Supporting evidence
1,2-DBP active in 4/7 assays; 1,1-DBP not included in comparative panel
Isomer-specific hazard classification context may differ
Data to verify; distinct profile possible due to bromine arrangement
Genotoxicity Safety Assessment Toxicology

1,1-Dibromopropane (CAS 27072-47-5): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Synthesis of 1-Propyne via Double Dehydrohalogenation

1,1-Dibromopropane is the requisite geminal dibromide precursor for the direct synthesis of 1-propyne through double dehydrohalogenation using excess sodium amide [6]. Neither 1,2- nor 1,3-dibromopropane can serve this function; the vicinal isomer yields propene derivatives while the terminal isomer undergoes cyclization or bridging chemistry. This application leverages the unique geminal substitution pattern of CAS 27072-47-5, making it the only suitable dibromopropane isomer for routes requiring terminal alkyne formation from a C3 backbone.

Volatile Intermediate Recovery in Distillation-Intensive Processes

The boiling point of 1,1-dibromopropane (131.8°C at 760 mmHg) is 7-11°C lower than 1,2-dibromopropane and 33-35°C lower than 1,3-dibromopropane [6]. In multi-step syntheses where the dibromopropane intermediate must be recovered by distillation, this lower boiling point reduces energy consumption and shortens cycle times. Process engineers evaluating dibromopropane procurement should select CAS 27072-47-5 when volatile intermediate recovery is a critical process parameter.

Substitution-Dominant Reaction Environments Requiring Minimal Alkene Byproducts

Unlike 1,2-dibromopropane, which eliminates HBr to produce bromopropene byproducts in aqueous and basic conditions [6], 1,1-dibromopropane lacks the vicinal bromine arrangement required for this elimination pathway. For synthetic applications where substitution products (e.g., diols, ethers) are desired without alkene contamination, 1,1-dibromopropane offers a mechanistically constrained reaction profile. This pathway predictability is essential for maintaining product purity specifications in pharmaceutical intermediate and fine chemical manufacturing.

Precursor to 1,1-Difunctionalized Propane Derivatives for Specialty Polymers

The geminal dibromide functionality of 1,1-dibromopropane enables selective difunctionalization at a single carbon center, a transformation inaccessible to 1,2- and 1,3-isomers . This regiochemical specificity supports the synthesis of 1,1-disubstituted propane derivatives including 1,1-propanediols and 1,1-diaminopropanes, which serve as monomers or cross-linking agents in specialty polymer formulations requiring precise substitution architecture.

Application
Selection Property
Validation Focus
Terminal alkyne synthesis
Geminal dibromide functionality required
Double dehydrohalogenation product purity
Distillation-intensive intermediate recovery
Lower boiling point among dibromopropane isomers
Energy consumption and cycle-time reduction
Substitution chemistry with minimal alkene byproducts
Absence of vicinal elimination pathway
Byproduct profile and purity specifications
1,1-Difunctionalized propane derivatives
Regiochemical specificity at single carbon center
Monomer/cross-linker architecture fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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